Cas no 922072-49-9 (N-(5-chloro-2-methylphenyl)-2-2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

N-(5-chloro-2-methylphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide is a synthetic organic compound featuring a thiazole core functionalized with a toluenesulfonamide group and an acetamide-linked chloro-methylphenyl moiety. This structure suggests potential utility in pharmaceutical or agrochemical applications, particularly due to the presence of sulfonamide and thiazole pharmacophores, which are known for their bioactivity. The chloro and methyl substituents may enhance lipophilicity and metabolic stability, while the sulfonamide group could contribute to binding interactions with biological targets. The compound’s precise properties would depend on its purity, stereochemistry, and formulation, warranting further characterization for specific applications.
N-(5-chloro-2-methylphenyl)-2-2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-ylacetamide structure
922072-49-9 structure
Product Name:N-(5-chloro-2-methylphenyl)-2-2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-ylacetamide
CAS No:922072-49-9
MF:C19H18ClN3O3S2
MW:435.94752073288
CID:5833567
PubChem ID:18571970
Update Time:2025-08-05

N-(5-chloro-2-methylphenyl)-2-2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-ylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-(5-chloro-2-methylphenyl)-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
    • N-(5-chloro-2-methylphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide
    • N-(5-chloro-2-methylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide
    • F2322-0419
    • AKOS024639256
    • 922072-49-9
    • N-(5-chloro-2-methylphenyl)-2-2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-ylacetamide
    • Inchi: 1S/C19H18ClN3O3S2/c1-12-3-7-16(8-4-12)28(25,26)23-19-21-15(11-27-19)10-18(24)22-17-9-14(20)6-5-13(17)2/h3-9,11H,10H2,1-2H3,(H,21,23)(H,22,24)
    • InChI Key: YEELCULZBXPPAL-UHFFFAOYSA-N
    • SMILES: C(NC1=CC(Cl)=CC=C1C)(=O)CC1=CSC(NS(C2=CC=C(C)C=C2)(=O)=O)=N1

Computed Properties

  • Exact Mass: 435.0478115g/mol
  • Monoisotopic Mass: 435.0478115g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 635
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 125Ų

N-(5-chloro-2-methylphenyl)-2-2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-ylacetamide Pricemore >>

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Additional information on N-(5-chloro-2-methylphenyl)-2-2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-ylacetamide

Recent Advances in the Study of N-(5-chloro-2-methylphenyl)-2-2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-ylacetamide (CAS: 922072-49-9)

N-(5-chloro-2-methylphenyl)-2-2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-ylacetamide (CAS: 922072-49-9) is a synthetic small molecule that has garnered significant attention in recent years due to its potential therapeutic applications in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique thiazole core and sulfonamide moiety, has been the subject of numerous studies aimed at elucidating its biological activity, mechanism of action, and potential as a drug candidate. The following research brief provides an overview of the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and recent advancements in its application.

Recent studies have highlighted the compound's role as a potent inhibitor of specific enzymatic pathways involved in inflammatory and proliferative diseases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that N-(5-chloro-2-methylphenyl)-2-2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-ylacetamide exhibits high selectivity and affinity for cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression. The study utilized X-ray crystallography to reveal the precise binding interactions between the compound and the COX-2 active site, providing valuable insights for further structure-activity relationship (SAR) optimization.

In addition to its anti-inflammatory properties, recent preclinical investigations have explored the compound's potential as an anticancer agent. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that N-(5-chloro-2-methylphenyl)-2-2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-ylacetamide effectively inhibits the proliferation of certain cancer cell lines, including colorectal and breast cancer, by modulating the PI3K/AKT/mTOR signaling pathway. The study also noted the compound's favorable pharmacokinetic profile, with good oral bioavailability and minimal off-target effects in animal models.

The synthesis of N-(5-chloro-2-methylphenyl)-2-2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-ylacetamide has also seen advancements, with recent publications describing more efficient and scalable routes. A 2023 paper in Organic Process Research & Development outlined a novel one-pot synthesis method that significantly reduces the number of steps and improves overall yield, making the compound more accessible for further research and development. This methodological improvement is expected to facilitate larger-scale production and enable more extensive pharmacological evaluations.

Despite these promising findings, challenges remain in the clinical translation of N-(5-chloro-2-methylphenyl)-2-2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-ylacetamide. Current research efforts are focused on addressing issues such as metabolic stability, potential drug-drug interactions, and long-term toxicity. Collaborative studies between academic institutions and pharmaceutical companies are underway to optimize the compound's properties and advance it through the drug development pipeline.

In conclusion, N-(5-chloro-2-methylphenyl)-2-2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-ylacetamide (CAS: 922072-49-9) represents a promising candidate for therapeutic intervention in inflammation and cancer. Recent studies have shed light on its mechanism of action, pharmacological efficacy, and synthetic accessibility, paving the way for future investigations. Continued research and development efforts are essential to fully realize the therapeutic potential of this compound and bring it closer to clinical application.

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